5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one
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Description
The name of the compound suggests that it is a complex organic molecule, likely a flavonoid or a related polyphenolic compound, given the presence of the chromen-4-one moiety.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-4-one core, the introduction of the hydroxy groups, and the formation of the benzodioxin ring.Molecular Structure Analysis
The structure of the compound can be deduced from its name following the rules of IUPAC nomenclature. It would have multiple aromatic rings, hydroxy groups, and a benzodioxin ring.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the electron-rich aromatic rings and the electron-donating hydroxy groups. It might undergo reactions such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, the presence of polar hydroxy groups, and the nonpolar aromatic rings.Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact.
Future Directions
Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its safety and environmental impact.
properties
CAS RN |
71392-06-8 |
---|---|
Product Name |
5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |
Molecular Formula |
C35H30O12 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |
InChI |
InChI=1S/C35H30O12/c1-43-28-8-17(3-5-23(28)39)7-20(15-36)22-9-19(11-31(44-2)34(22)42)35-32(16-37)45-26-6-4-18(10-29(26)47-35)27-14-25(41)33-24(40)12-21(38)13-30(33)46-27/h3-14,32,35-40,42H,15-16H2,1-2H3/b20-7+/t32-,35-/m0/s1 |
InChI Key |
KMYJDVOGPCWOTR-JMUVRVIPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C(=C/C2=CC(=C(C=C2)O)OC)/CO)[C@H]3[C@@H](OC4=C(O3)C=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)CO |
SMILES |
COC1=CC(=CC(=C1O)C(=CC2=CC(=C(C=C2)O)OC)CO)C3C(OC4=C(O3)C=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=CC2=CC(=C(C=C2)O)OC)CO)C3C(OC4=C(O3)C=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)CO |
synonyms |
hydnowightin |
Origin of Product |
United States |
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